molecular formula C9H21O4P B579871 Tri-n-propyl-d21 phosphate CAS No. 1219794-92-9

Tri-n-propyl-d21 phosphate

Cat. No.: B579871
CAS No.: 1219794-92-9
M. Wt: 245.365
InChI Key: RXPQRKFMDQNODS-JPWMFWTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-n-propyl-d21 phosphate is an organophosphorus compound with the molecular formula C9H21O4P. It is a deuterium-labeled version of tripropyl phosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as a flame retardant and plasticizer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-n-propyl-d21 phosphate typically involves the reaction of phosphorus oxychloride with deuterated propanol (C3D7OH) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

POCl3+3C3D7OH(C3D7O)3PO+3HClPOCl_3 + 3C_3D_7OH \rightarrow (C_3D_7O)_3PO + 3HCl POCl3​+3C3​D7​OH→(C3​D7​O)3​PO+3HCl

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tri-n-propyl-d21 phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and deuterated propanol.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products

Scientific Research Applications

Tri-n-propyl-d21 phosphate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Tri-n-propyl-d21 phosphate involves its interaction with various molecular targets. As a flame retardant, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. In biological systems, the deuterium labeling allows for the tracking of metabolic pathways and the study of drug metabolism. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to trace the compound’s behavior .

Comparison with Similar Compounds

Similar Compounds

    Tri-n-propyl phosphate: The non-deuterated version of Tri-n-propyl-d21 phosphate.

    Triethyl phosphate: Another organophosphorus compound used as a flame retardant and plasticizer.

    Triphenyl phosphate: A similar compound with phenyl groups instead of propyl groups, used for similar applications.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in spectroscopic studies, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

tris(1,1,2,2,3,3,3-heptadeuteriopropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPQRKFMDQNODS-JPWMFWTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=O)(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016868
Record name tris[(2H7)propyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219794-92-9
Record name tris[(2H7)propyl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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